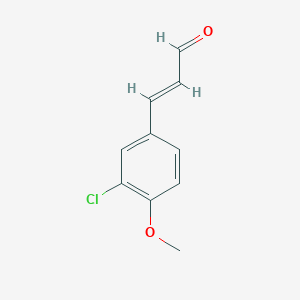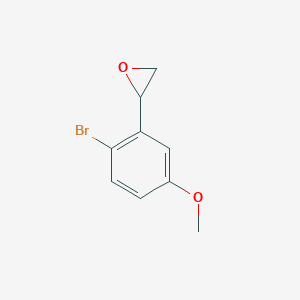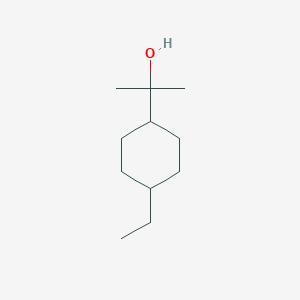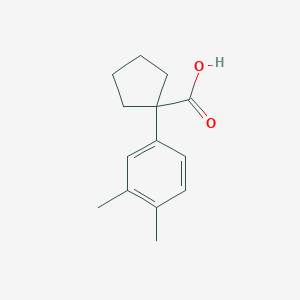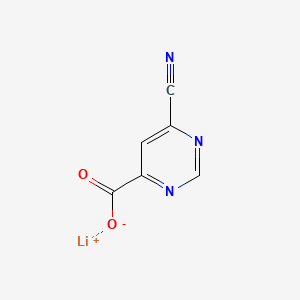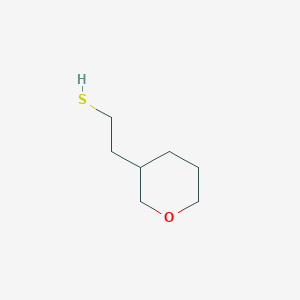
2-(Oxan-3-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to an ethane chain, which is further connected to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)ethane-1-thiol typically involves the reaction of oxane derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where an oxane derivative reacts with ethanethiol under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process often includes purification steps such as distillation or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Oxan-3-yl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol (C2H5SH): A simple thiol with a shorter carbon chain.
2-Mercaptoethanol (C2H6OS): Contains both a thiol and a hydroxyl group.
Thiophenol (C6H5SH): An aromatic thiol with a benzene ring.
Uniqueness
2-(Oxan-3-yl)ethane-1-thiol is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other thiols. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-(oxan-3-yl)ethanethiol |
InChI |
InChI=1S/C7H14OS/c9-5-3-7-2-1-4-8-6-7/h7,9H,1-6H2 |
InChI-Schlüssel |
KMKOBSFLYZGNOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




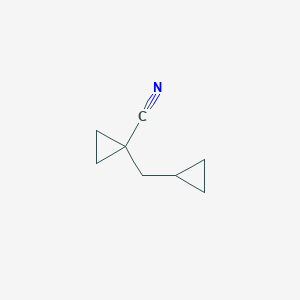
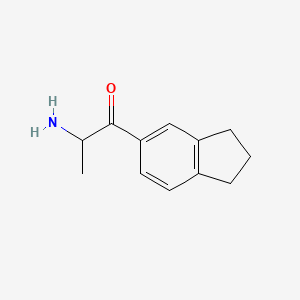




![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
